Lipophilicity Comparison: 3,4-Dichloro vs. 2,4-Dichloro Regioisomer
The 3,4-dichlorobenzyl substitution pattern yields a predicted LogP of approximately 3.4, whereas the 2,4-dichloro regioisomer exhibits a higher predicted LogP of approximately 3.64 . This 0.24-unit difference in lipophilicity can meaningfully impact membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.4 (3,4-dichloro substitution) |
| Comparator Or Baseline | N-(2,4-dichlorobenzyl)cyclopropanamine: LogP ≈ 3.64 |
| Quantified Difference | ΔLogP ≈ 0.24 (comparator more lipophilic) |
| Conditions | Predicted values from computational models (Chembase / ChemSrc) |
Why This Matters
Lipophilicity differences of this magnitude can alter compound partitioning, solubility, and off-target binding profiles—affecting assay reproducibility and SAR interpretation.
